

Application Notes and Protocols: Assessing CENPB Knockdown Efficiency

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Compound of Interest

Compound Name: CENPB Human Pre-designed
siRNA Set A

Cat. No.: B15581411

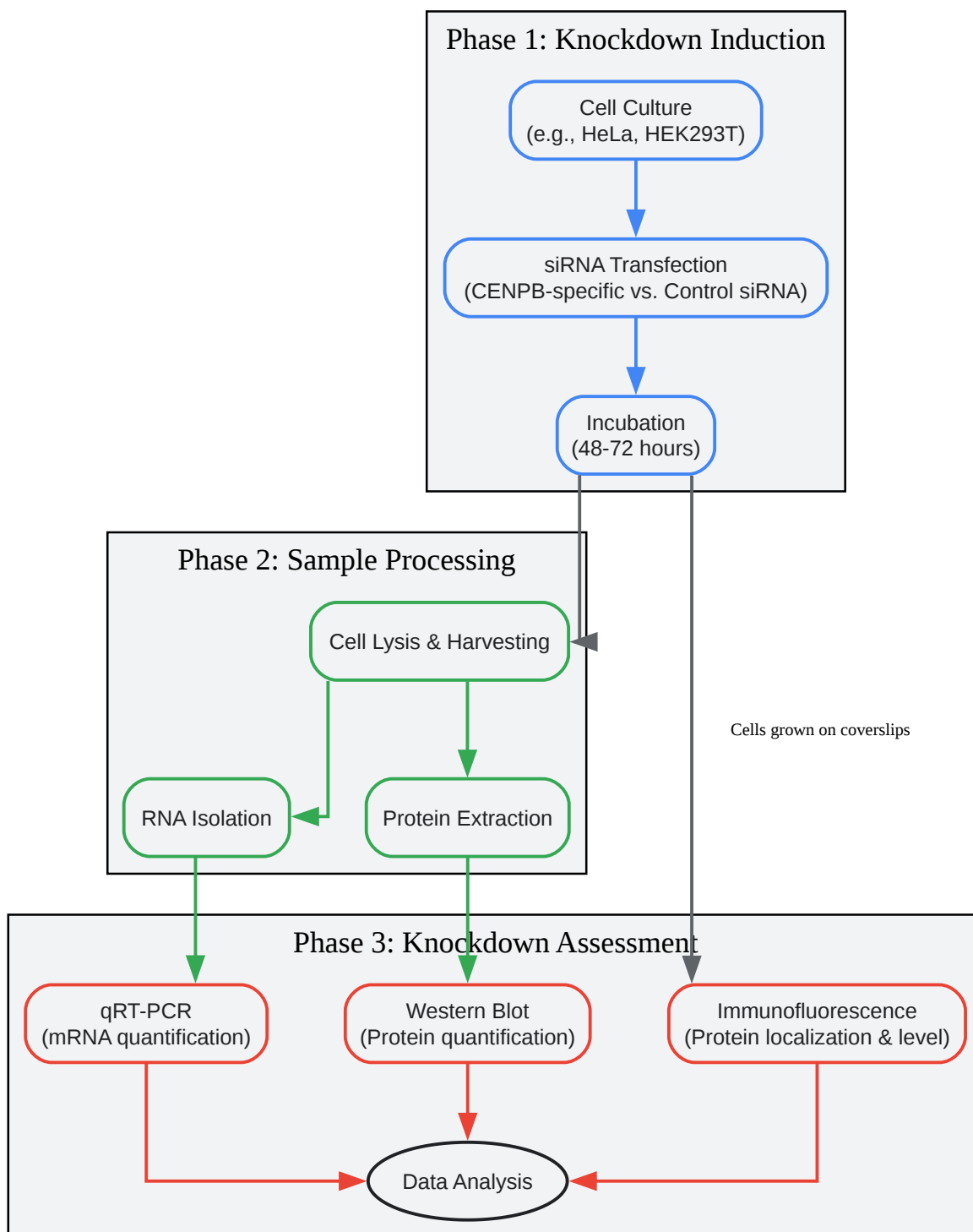
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Introduction

Centromere Protein B (CENPB) is a highly conserved DNA-binding protein crucial for the formation and function of centromeres.[1][2] It specifically recognizes and binds to a 17-bp sequence known as the CENP-B box, which is present in the alpha-satellite DNA of human centromeres.[1][2][3] CENPB plays a significant role in the assembly of kinetochores, structures essential for proper chromosome segregation during cell division.[4] Investigating the functional consequences of CENPB depletion through techniques like RNA interference (RNAi) is a common research strategy. Validating the efficiency of CENPB knockdown is a critical step to ensure that the observed phenotypes are a direct result of reduced CENPB expression. This document provides detailed protocols for assessing CENPB knockdown efficiency at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR), Western blotting, and immunofluorescence.

Experimental Workflow for Assessing CENPB Knockdown

The overall workflow for a CENPB knockdown experiment involves cell culture and transfection with siRNA, followed by harvesting the cells for analysis of mRNA and protein levels.



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Caption: Experimental workflow for CENPB knockdown and validation.

Protocol 1: siRNA-Mediated Knockdown of CENPB

This protocol describes the transient knockdown of CENPB using small interfering RNA (siRNA) in cultured human cells.

Materials:

- Human cell line (e.g., HeLa, A-431, Jurkat)[5]
- Complete culture medium (e.g., DMEM with 10% FBS)
- CENPB-specific siRNA and non-targeting control siRNA
- Transfection reagent (e.g., Lipofectamine RNAiMAX)
- Opti-MEM I Reduced Serum Medium
- 6-well plates

Procedure:

- Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency on the day of transfection. For HeLa cells, this is typically $1-2 \times 10^5$ cells per well.
- siRNA-Lipid Complex Preparation:
 - For each well, dilute 10-20 pmol of siRNA (either CENPB-specific or control) into 100 μ L of Opti-MEM.
 - In a separate tube, dilute the transfection reagent according to the manufacturer's instructions (e.g., 5 μ L of Lipofectamine RNAiMAX in 100 μ L of Opti-MEM).
 - Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow complex formation.

- Transfection: Add the 200 μ L of siRNA-lipid complex dropwise to the cells in the 6-well plate.
- Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48 to 72 hours before harvesting for analysis. The optimal time should be determined empirically.[6]

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for CENPB mRNA

This protocol is for quantifying the reduction in CENPB mRNA levels following siRNA treatment. Effective knockdown is generally indicated by a reduction of $\geq 70\%$ in target mRNA levels.[7]

Materials:

- RNA isolation kit (e.g., RNeasy Mini Kit)
- cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
- SYBR Green or TaqMan-based qPCR master mix
- qRT-PCR instrument
- Primers for CENPB and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

- RNA Isolation: Harvest cells 48-72 hours post-transfection and isolate total RNA using a commercial kit according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize first-strand cDNA from 1 μ g of total RNA using a reverse transcription kit.
- qPCR Reaction Setup:
 - Prepare a reaction mix containing qPCR master mix, forward and reverse primers (for either CENPB or the housekeeping gene), and cDNA template.
 - A typical reaction volume is 20 μ L.

- Include a no-template control for each primer set.
- qPCR Run: Perform the qPCR reaction using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
- Data Analysis: Calculate the relative expression of CENPB mRNA using the $\Delta\Delta\text{Ct}$ method, normalizing to the housekeeping gene and comparing the CENPB siRNA-treated sample to the non-targeting control.[7]

Data Presentation: qRT-PCR Results

Target Gene	Sample	Average Ct Value	ΔCt (Target - HKG)	$\Delta\Delta\text{Ct}$ (Sample - Control)	Fold Change ($2^{-\Delta\Delta\text{Ct}}$)	% Knockdown
GAPDH	Control siRNA	18.5	-	-	-	-
CENPB siRNA	18.6	-	-	-	-	-
CENPB	Control siRNA	23.2	4.7	0.0	1.00	0%
CENPB siRNA	25.8	7.2	2.5	0.18	82%	

Protocol 3: Western Blotting for CENPB Protein

This protocol assesses the reduction in CENPB protein levels. The molecular weight of human CENPB is approximately 80 kDa.[5]

Materials:

- RIPA buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer

- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: Rabbit anti-CENPB or Mouse anti-CENPB[5]
- Loading control primary antibody (e.g., anti-GAPDH, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Protein Extraction: Lyse cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load 20-30 μ g of protein per lane onto an SDS-PAGE gel. Include a protein ladder. Run the gel until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-CENPB antibody (e.g., 1:1000 dilution) overnight at 4°C.
- Washing: Wash the membrane three times for 10 minutes each with TBST.

- Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

Data Presentation: Western Blot Densitometry

Sample	CENPB Band Intensity (Arbitrary Units)	Loading Control (GAPDH) Intensity	Normalized CENPB Intensity	% Knockdown
Control siRNA	15,200	16,000	0.95	0%
CENPB siRNA	2,450	15,800	0.16	84%

Protocol 4: Immunofluorescence for CENPB Visualization

This protocol allows for the visualization of CENPB protein within the cell, confirming its centromeric localization and assessing knockdown efficiency on a per-cell basis.

Materials:

- Cells grown on glass coverslips in a 24-well plate
- Phosphate-buffered saline (PBS)
- Fixative: 4% paraformaldehyde (PFA) in PBS
- Permeabilization buffer: 0.2% Triton X-100 in PBS
- Blocking buffer: 1% BSA in PBS

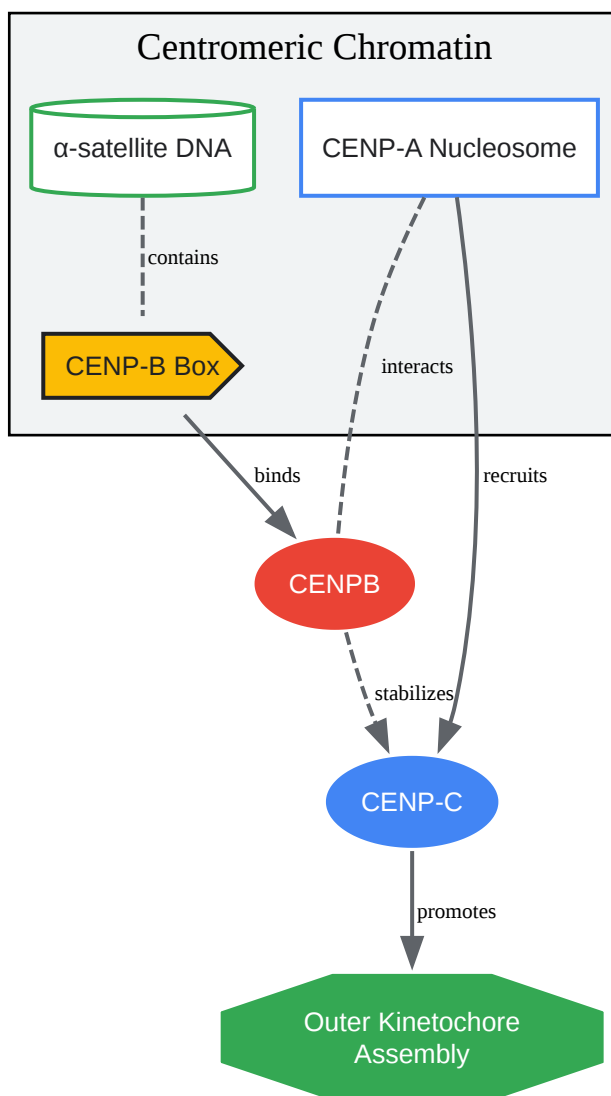
- Primary antibody: Rabbit or Mouse anti-CENPB (e.g., 1:200 dilution)[5]
- Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
- DAPI nuclear stain
- Antifade mounting medium

Procedure:

- Cell Preparation: Use cells grown on coverslips 48-72 hours post-transfection.
- Fixation: Wash cells twice with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.[8]
- Washing: Wash three times with PBS.
- Permeabilization: Incubate with permeabilization buffer for 5-10 minutes.
- Blocking: Wash with PBS and then block with blocking buffer for 30-60 minutes.[9]
- Primary Antibody Incubation: Incubate with the primary anti-CENPB antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[10]
- Washing: Wash three times with PBS.
- Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[11]
- Counterstaining: Wash three times with PBS and then incubate with DAPI solution for 5 minutes to stain the nuclei.[11]
- Mounting: Wash a final time with PBS and mount the coverslip onto a microscope slide using antifade mounting medium.
- Imaging: Visualize the cells using a fluorescence microscope. CENPB should appear as distinct puncta within the nucleus, corresponding to centromeres. A successful knockdown will show a significant reduction or absence of these puncta.

CENPB in Centromere Assembly

CENPB is a key player in the architecture of the centromere. It binds directly to CENP-B boxes in α -satellite DNA and interacts with other crucial centromere proteins, including CENP-A and CENP-C, to help establish a functional kinetochore.[12][13] This pathway is fundamental for maintaining genomic stability.



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Caption: Simplified pathway of CENPB's role at the centromere.

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